molecular formula C5H8ClN3S B12918626 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- CAS No. 664979-97-9

4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-

Cat. No.: B12918626
CAS No.: 664979-97-9
M. Wt: 177.66 g/mol
InChI Key: BSHCSFWAKXFBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-(propylthio)-4H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom and a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(propylthio)-4H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2,3-triazole with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-chloro-5-(propylthio)-4H-1,2,3-triazole may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(propylthio)-4H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-(propylthio)-4H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(propylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(methylthio)-4H-1,2,3-triazole
  • 4-chloro-5-(ethylthio)-4H-1,2,3-triazole
  • 4-chloro-5-(butylthio)-4H-1,2,3-triazole

Uniqueness

4-chloro-5-(propylthio)-4H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications compared to its methyl, ethyl, or butyl analogs.

Properties

CAS No.

664979-97-9

Molecular Formula

C5H8ClN3S

Molecular Weight

177.66 g/mol

IUPAC Name

4-chloro-5-propylsulfanyl-4H-triazole

InChI

InChI=1S/C5H8ClN3S/c1-2-3-10-5-4(6)7-9-8-5/h4H,2-3H2,1H3

InChI Key

BSHCSFWAKXFBQP-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=NC1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.